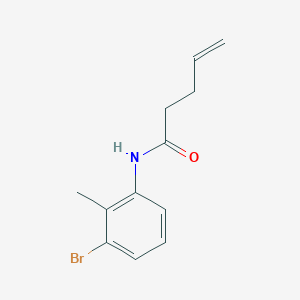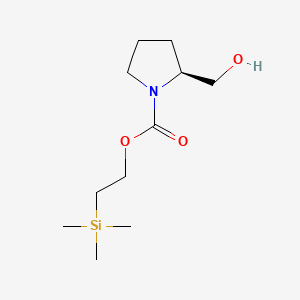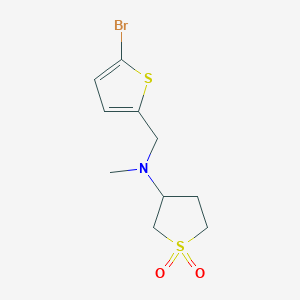![molecular formula C5H2Br2N4O B14897200 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by the presence of two bromine atoms at positions 5 and 7 of the imidazo ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes the following steps:
Electrophilic Amination: The starting imidazole is subjected to electrophilic amination to introduce an amino group at a specific position.
Cyclization: The aminated intermediate undergoes cyclization to form the imidazo[5,1-f][1,2,4]triazinone core.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[5,1-f][1,2,4]triazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism by which 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atoms and has different reactivity and applications.
5,7-Dichloroimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
5,7-Difluoroimidazo[5,1-f][1,2,4]triazin-4(1H)-one:
Uniqueness
The presence of bromine atoms in 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one imparts unique chemical properties, such as increased reactivity and the ability to form specific covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C5H2Br2N4O |
|---|---|
Poids moléculaire |
293.90 g/mol |
Nom IUPAC |
5,7-dibromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H2Br2N4O/c6-3-2-4(12)8-1-9-11(2)5(7)10-3/h1H,(H,8,9,12) |
Clé InChI |
ARZQBOBGPQMMNI-UHFFFAOYSA-N |
SMILES canonique |
C1=NN2C(=C(N=C2Br)Br)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)




![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)


![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
